2a(2),4a(2),6a(2),3,4-Pentahydroxychalcone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73692-51-0 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H |
InChI Key |
CRBYNQCDRNZCNX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Other CAS No. |
73692-51-0 |
Synonyms |
Eriodictyol chalcone |
Origin of Product |
United States |
Occurrence and Isolation of 2 ,3,4,4 ,6 Pentahydroxychalcone
2',3,4,4',6'-Pentahydroxychalcone is a naturally occurring chalcone (B49325), a type of flavonoid that serves as a precursor for other flavonoids in plants. It has been identified and isolated from several plant species.
One notable source is Stevia lucida, a plant belonging to the Asteraceae family. ups.edu.ecresearchgate.net Researchers have successfully isolated the compound from the leaves and stems of this plant. ups.edu.ecresearchgate.netresearchgate.netunirioja.es The isolation process yielded an isomorphic crystal which was found to be an equilibrium mixture of 2',3,4,4',6'-pentahydroxychalcone and its corresponding flavanone (B1672756), eriodictyol (B191197). ups.edu.ecresearchgate.netresearchgate.netunirioja.es This discovery marked the second report of chalcones within the Stevia genus. ups.edu.ecresearchgate.netresearchgate.net
The presence of 2',3,4,4',6'-pentahydroxychalcone has also been reported in plants of the Limonium genus (family Plumbaginaceae). nih.gov Additionally, the broader class of chalcones is found in species such as Acacia mearnsii (Black Wattle) of the Fabaceae family.
Isomeric Equilibrium and Characterization
Characterization of the Chalcone-Flavanone Equilibrium (e.g., with Eriodictyol)
From the leaves and stems of Stevia lucida, a chalcone-flavanone isomeric mixture was isolated. ups.edu.ecresearchgate.net This mixture consists of 2',3,4,4',6'-pentahydroxychalcone and eriodictyol. ups.edu.ecresearchgate.net Detailed analysis of the isomorphic crystal revealed that the two isomers exist in a specific ratio of 5:3, with the chalcone (B49325) form being the more abundant component in the mixture. ups.edu.ecresearchgate.netresearchgate.netunirioja.es
This type of equilibrium, while not exceptionally common, has been observed in other plants. For instance, the equilibrium between 2',3,4,4',6'-pentahydroxychalcone and eriodictyol has been reported in common plants like tomatoes (Lycopersicum sculentum) and sorghum (Sorgum bicolour). researchgate.net
The table below summarizes the key components of the isolated isomeric mixture.
| Component | Isomer Type | Ratio in Mixture |
| 2',3,4,4',6'-Pentahydroxychalcone | Chalcone | 5 |
| Eriodictyol | Flavanone | 3 |
Spectroscopic Insights into Isomeric Mixtures
The structural characterization of the isomeric mixture of 2',3,4,4',6'-pentahydroxychalcone and eriodictyol was accomplished through comprehensive spectroscopic methods. ups.edu.ecresearchgate.netresearchgate.net Researchers employed one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments to elucidate the structures of the two compounds within the inseparable mixture. ups.edu.ecresearchgate.net
Analysis of the 13C NMR data for the chalcone component identified a ketone group (δC 192.5) and fourteen sp2 carbons, corresponding to a molecular formula of C15H12O6. researchgate.net This data, along with other spectral information, confirmed the structure as 2',3,4,4',6'-pentahydroxychalcone. researchgate.net
The table below presents selected spectroscopic data that are instrumental in characterizing the isomeric mixture.
| Spectroscopic Technique | Compound | Key Observations |
| 13C NMR | 2',3,4,4',6'-Pentahydroxychalcone | Signal at δC 192.5 indicates a ketone (>C=O) functional group. researchgate.net |
| 1D & 2D NMR | Isomeric Mixture (Chalcone & Flavanone) | Used for the complete structural characterization of both components. ups.edu.ecresearchgate.netresearchgate.net |
Synthetic Strategies for 2 ,3,4,4 ,6 Pentahydroxychalcone and Structural Analogs
Chemical Synthesis Methodologies
The cornerstone of pentahydroxychalcone synthesis is the Claisen-Schmidt condensation, a reliable method for forming the characteristic α,β-unsaturated ketone core of chalcones. This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a versatile and widely employed method for the synthesis of chalcones. It involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens. The reaction can be catalyzed by either bases or acids.
Base-Catalyzed Condensation: This is the most common approach, typically utilizing strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695) or methanol (B129727). The base deprotonates the α-carbon of the ketone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone (B49325). Quantitative yields have been reported in some cases, even in the absence of a solvent, using sodium hydroxide as the base.
Acid-Catalyzed Condensation: While less common, acid catalysis offers the advantage of allowing direct reaction of hydroxyl-containing starting materials without the need for prior protection of the hydroxyl groups. Common acid catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and Lewis acids such as aluminum chloride (AlCl₃).
Specific Reactants and Optimized Reaction Conditions
The synthesis of 2',3,4,4',6'-pentahydroxychalcone specifically involves the condensation of 2',4',6'-trihydroxyacetophenone (B23981) (phloroacetophenone) and 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde).
A documented method for this synthesis involves charging a flask with acetic acid, dry phloroacetophenone, and 3,4-dihydroxybenzaldehyde. Concentrated hydrochloric acid is then added as a catalyst. The reaction proceeds at room temperature, and the product is precipitated by adding the reaction mixture to cold water.
Interactive Data Table: Optimized Reaction Conditions for Chalcone Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2',4',6'-Trihydroxyacetophenone, 3,4-Dihydroxybenzaldehyde | HCl | Acetic Acid | Room Temp. | Not Specified | Not Specified |
| 2,4-Dihydroxyacetophenone, 3,4-Dihydroxybenzaldehyde | SOCl₂/EtOH | Ethanol | Room Temp. | 2 | 88 |
| Acetophenone derivatives, Benzaldehyde derivatives | NaOH (40% aq.) | Methanol | Room Temp. | Not Specified | High |
| Cyclohexanone, Benzaldehyde | MgFeAl-LDH | Solvent-free | 120 | 2 | 93 |
| Acetophenone, Benzaldehyde | NaOH (solid) | Solvent-free (grinding) | Room Temp. | 0.08 | 96-98 |
Protecting Group Chemistry in Polyhydroxylated Chalcone Synthesis
The presence of multiple hydroxyl groups in the starting materials for pentahydroxychalcone synthesis presents a significant challenge, as these groups can interfere with the condensation reaction, particularly under basic conditions. To circumvent this, a common strategy is to protect the hydroxyl groups before the condensation and then deprotect them in a subsequent step.
Commonly used protecting groups for hydroxyl functions include:
Benzyl (B1604629) (Bn): Benzyl ethers are stable under a wide range of reaction conditions and can be removed by catalytic hydrogenation.
Methoxymethyl (MOM): MOM ethers are another option for protecting hydroxyl groups.
Silyl ethers: Groups like tert-butyldimethylsilyl (TBDMS) are also employed.
Synthesis of Related Pentahydroxychalcone Isomers and Derivatives
The synthetic methodologies described above can be adapted to produce a variety of pentahydroxychalcone isomers and other hydroxychalcone (B7798386) analogs by using appropriately substituted acetophenones and benzaldehydes.
Synthesis of Robtein (2',3,4,4',5-Pentahydroxychalcone)
The synthesis of Robtein, an isomer of the target compound, has been reported as an intermediate in the synthesis of (–)-Robidanol. This synthesis highlights a protecting group strategy. The key steps involve:
Protection of Reactants: The hydroxyl groups of the starting materials, resacetophenone and methyl gallate, are protected with benzyl groups.
Modification of the Benzaldehyde Precursor: The protected methyl gallate is reduced and then oxidized to form the corresponding tribenzylgallaldehyde.
Condensation: A sodium hydride-catalyzed condensation between the protected acetophenone and the prepared aldehyde in dimethylformamide yields the benzyl-protected robtein.
Deprotection: The benzyl groups are subsequently removed to yield Robtein.
Synthesis of Other Hydroxychalcone Analogs
The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of hydroxychalcone analogs. By selecting different hydroxylated acetophenones and benzaldehydes, various substitution patterns can be achieved.
For example, the synthesis of Butein (2',4',3,4-tetrahydroxychalcone) has been achieved through an improved method using SOCl₂/EtOH as a catalyst. nih.gov This method is notable as it proceeds without the need for protecting the hydroxyl groups of 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde. nih.gov
Interactive Data Table: Synthesis of Hydroxychalcone Analogs
| Chalcone Analog | Acetophenone Precursor | Benzaldehyde Precursor | Synthetic Method Highlights |
| Robtein (2',3,4,4',5-Pentahydroxychalcone) | Resacetophenone | Methyl gallate (modified) | Benzyl protection, NaH-catalyzed condensation, deprotection |
| Butein (2',4',3,4-Tetrahydroxychalcone) | 2,4-Dihydroxyacetophenone | 3,4-Dihydroxybenzaldehyde | SOCl₂/EtOH catalysis, no protecting groups required |
| 2',4',6'-Trihydroxy-4-methoxydihydrochalcone | 2',4',6'-Trihydroxyacetophenone | 4-Methoxybenzaldehyde | Claisen-Schmidt followed by reduction |
Challenges and Advancements in Synthetic Yield and Purity
The efficient synthesis of 2',3,4,4',6'-Pentahydroxychalcone and its analogs is crucial for enabling further investigation into their biological properties. However, achieving high yields and exceptional purity presents significant challenges, primarily stemming from the inherent reactivity of the chalcone scaffold and the sensitive nature of the polysubstituted aromatic rings. Traditional synthetic methods are often plagued by issues that necessitate modern advancements and careful optimization to overcome.
Common Challenges in Chalcone Synthesis
The classical and most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde. scispace.comunair.ac.id While straightforward in principle, this method often faces several obstacles:
Low Yields and Side Reactions: Traditional base-catalyzed condensations frequently result in low to moderate yields. nih.govsemanticscholar.org This is often due to competing side reactions, such as the self-condensation of the acetophenone or Cannizzaro-type reactions of the aldehyde, especially under harsh basic conditions. The reproducibility of these reactions can also be poor. researchgate.net
Purification Difficulties: The crude products obtained from Claisen-Schmidt condensations are often impure mixtures containing unreacted starting materials and various by-products. mdpi.com This necessitates extensive and often tedious purification steps, such as recrystallization or column chromatography, which can significantly lower the final isolated yield. nih.govsemanticscholar.org
Harsh Reaction Conditions: Many protocols employ strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in stoichiometric amounts. ekb.egresearchgate.net This not only contributes to side reactions but also poses environmental concerns due to the generation of large volumes of liquid waste during workup and neutralization. ekb.eg
Advancements in Synthetic Methodologies
In response to these challenges, significant research efforts have focused on optimizing existing protocols and developing novel synthetic strategies to improve both yield and purity.
Optimization of Claisen-Schmidt Condensation: Fine-tuning reaction parameters has proven effective. Studies on the synthesis of 2'-hydroxychalcones revealed that temperature has a drastic effect on product yield and purity, with the best yields obtained at 0°C. researchgate.netscilit.com The choice of solvent and the concentration of the base are also critical; isopropyl alcohol (IPA) has been identified as a superior solvent over others like methanol or ethanol, and an optimal concentration of NaOH was found to maximize yield. scilit.com Furthermore, the use of alternative catalysts, such as the recyclable and inexpensive K-Ca(OH)2, has been shown to produce chalcones in high yields (74% to 92%) under greener aqueous ethanol conditions. researchgate.net
Table 1: Effect of Reaction Parameters on 2'-Hydroxychalcone (B22705) Synthesis An illustrative table based on optimization studies.
| Parameter | Variation | Observation | Reference |
| Temperature | Room Temp. vs. 0°C | Yield and purity drastically improved at 0°C. | scilit.com |
| Catalyst | NaOH vs. KOH vs. LiOH | Sodium hydroxide showed the best catalytic activity. | scilit.com |
| Solvent | IPA vs. Methanol/Ethanol | Isopropyl alcohol (IPA) proved to be a better solvent. | scilit.com |
| Reaction Time | > 4 hours | Further stirring beyond 4 hours was not significantly effective. | scilit.com |
Alternative Synthetic Routes: The limitations of aldol-type condensations have spurred the development of alternative methods. A notable advancement is the use of an improved Wittig reaction . This strategy has been demonstrated as a general method for synthesizing various chalcones in high yields (80–100%) and with excellent purity. nih.govmdpi.com A key innovation in this protocol is a simplified purification step where the triphenylphosphine (B44618) oxide (Ph₃P=O) byproduct is easily removed by filtering the crude reaction mixture through a silica (B1680970) gel plug, thereby avoiding the need for column chromatography. nih.govmdpi.com Other modern coupling reactions, including Suzuki, Heck, and Sonogashira couplings, have also been adapted for chalcone synthesis, offering alternative pathways to the α,β-unsaturated ketone core. ekb.eg
Enabling Technologies: The application of modern technologies has revolutionized chalcone synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to mere minutes. ekb.eg This rapid and efficient heating often leads to cleaner reactions and improved yields compared to conventional methods. unair.ac.idmdpi.com
Ultrasound-Assisted Synthesis: Sonication is another eco-friendly technique that has been used to enhance reaction conditions and increase yields. unair.ac.idekb.eg Ultrasound-assisted synthesis has been reported to achieve yields as high as 91.1% for certain chalcone analogs. researchgate.net These methods often align with the principles of green chemistry by reducing reaction times and energy consumption. ekb.eg
Table 2: Comparative Overview of Chalcone Synthetic Strategies
| Synthetic Method | Typical Yield | Purity Issues | Key Advancements | Reference |
| Traditional Claisen-Schmidt | Low to Moderate | Formation of by-products, requires extensive purification. | - | nih.govsemanticscholar.org |
| Optimized Claisen-Schmidt | High (74-92%) | Reduced by-products. | Temperature control, optimal solvent/catalyst selection, use of solid catalysts. | researchgate.netscilit.com |
| Microwave/Ultrasound-Assisted | Good to Excellent | Cleaner reaction profiles. | Drastically reduced reaction times (minutes vs. hours). | ekb.egmdpi.comresearchgate.net |
| Improved Wittig Reaction | High (80-100%) | Excellent; byproduct easily removed. | Simplified purification via filtration, avoiding chromatography. | nih.govmdpi.com |
Advanced Analytical Characterization Techniques for 2 ,3,4,4 ,6 Pentahydroxychalcone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 2',3,4,4',6'-pentahydroxychalcone. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be achieved.
Elucidation of Structure using 1D-NMR (¹H, ¹³C)
One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment of each atom within the molecule.
In the ¹H-NMR spectrum of 2',3,4,4',6'-pentahydroxychalcone, distinct signals corresponding to the different protons are observed. For instance, the protons on the A-ring (H-3' and H-5') typically appear as a singlet, while the protons on the B-ring exhibit a more complex splitting pattern (ABX system) due to their coupling with each other. The α and β protons of the enone system show characteristic doublets with a large coupling constant, indicative of a trans configuration. The numerous hydroxyl protons also give rise to distinct signals.
The ¹³C-NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon (C=O) of the chalcone (B49325) backbone resonates at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the hydroxyl groups. For example, in a study conducted in DMSO-d₆, the carbonyl carbon (C-β') appeared at δC 192.5 ppm. researchgate.net The carbons of the A-ring and B-ring show distinct signals, allowing for their unambiguous assignment.
Table 1: ¹³C-NMR Spectral Data of 2',3,4,4',6'-Pentahydroxychalcone in DMSO-d₆ researchgate.net
| Carbon Atom | Chemical Shift (δC) in ppm |
| >C=O, C-β' | 192.5 |
| =CH-, C-α | 124.5 |
| =CH-, C-β | 143.7 |
| >C=, C-1' | 105.1 |
| =C-O-, C-2' | 165.3 |
| =CH-, C-3' | 95.8 |
| =C-O-, C-4' | 165.6 |
| =CH-, C-5' | 95.8 |
| =C-O-, C-6' | 165.3 |
| >C=, C-1 | 127.6 |
| =CH-, C-2 | 115.2 |
| =C-O-, C-3 | 146.6 |
| =C-O-, C-4 | 149.4 |
| =CH-, C-5 | 116.8 |
| =CH-, C-6 | 122.9 |
Stereochemical Assignment via 2D-NMR (COSY, HMQC, HMBC)
Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D-NMR and for elucidating the stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For 2',3,4,4',6'-pentahydroxychalcone, COSY spectra show correlations between the α- and β-protons, confirming their direct coupling. It also helps to trace the connectivity of protons within the aromatic rings. researchgate.netresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, solidifying the assignments made from the 1D spectra. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For 2',3,4,4',6'-pentahydroxychalcone, the molecular formula is C₁₅H₁₂O₆, resulting in a monoisotopic mass of approximately 288.06 Da. np-mrd.org
In an Electron Ionization Mass Spectrum (EI-MS), a molecular ion peak [M]⁺ at m/z 288 is typically observed. researchgate.net Further fragmentation provides valuable structural clues. Common fragmentation patterns for chalcones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu
Liquid chromatography-mass spectrometry (LC-MS) is also widely used, often with electrospray ionization (ESI). In positive ion mode ([M+H]⁺), a peak at m/z 289.0707 is observed. nih.gov In negative ion mode ([M-H]⁻), a peak at m/z 287.0561 is seen. nih.gov Tandem mass spectrometry (MS/MS) experiments on these precursor ions can provide detailed information about the fragmentation pathways, aiding in the unequivocal identification of the compound in complex mixtures. nih.govuqam.ca
Table 2: Mass Spectrometry Data for 2',3,4,4',6'-Pentahydroxychalcone
| Ionization Mode | Precursor Ion | Precursor m/z | Key Fragment Ions (m/z) | Reference |
| EI | [M]⁺ | 288 | 270, 179, 166, 153, 136, 123 | researchgate.net |
| ESI (+) | [M+H]⁺ | 289.0707 | 271, 163, 153 | nih.gov |
| ESI (-) | [M-H]⁻ | 287.0561 | 269, 150.9, 125 | nih.gov |
Spectrophotometric Methods for Identification and Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for the initial identification and subsequent quantification of 2',3,4,4',6'-pentahydroxychalcone. Chalcones exhibit characteristic UV spectra due to their conjugated system. The UV spectrum of 2',3,4,4',6'-pentahydroxychalcone typically shows two major absorption bands. In a study where it was found in a mixture with its corresponding flavanone (B1672756), the UV spectrum showed bands at λmax: 225, 287, and 330 (shoulder) nm. researchgate.net The position of these bands can be influenced by the solvent and the pH. This technique is also employed to assess the cytotoxicity of chalcones by measuring cell viability. sciforum.net
Chromatographic Separation for Purity and Mixture Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of 2',3,4,4',6'-pentahydroxychalcone. dergipark.org.tr Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile, is commonly employed. tandfonline.com The retention time of the compound under specific chromatographic conditions can be used for its identification. Furthermore, HPLC coupled with a photodiode array (PDA) detector allows for the simultaneous acquisition of UV spectra, further confirming the identity of the eluting peak. tandfonline.com This technique is crucial when analyzing extracts from natural sources where the chalcone may be present in a complex mixture of other flavonoids and plant metabolites. tandfonline.comd-nb.info
Biological Activities and Molecular Mechanisms of 2 ,3,4,4 ,6 Pentahydroxychalcone and Its Derivatives
Enzyme Inhibition Studies
2',3,4,4',6'-Pentahydroxychalcone and its related hydroxychalcone (B7798386) derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. The unique α,β-unsaturated ketone system combined with the varied hydroxylation patterns on the A and B aromatic rings allows these compounds to interact with a wide range of biological targets.
Xanthine (B1682287) Oxidase (XO) Inhibitory Potency
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netmdpi.com Overproduction of uric acid can lead to hyperuricemia, a primary cause of gout. nih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing this condition. nih.govnih.gov
Chalcone (B49325) derivatives have emerged as a promising class of non-purine XO inhibitors. nih.govnih.gov The inhibitory activity of hydroxychalcones is significantly influenced by the number and position of hydroxyl groups on their aromatic rings. For instance, studies on various chalcone derivatives have shown that compounds with specific hydroxylation patterns exhibit potent XO inhibitory activity. One study identified 3,5,2',4'-tetrahydroxychalcone as a significant competitive inhibitor of xanthine oxidase, with an IC₅₀ value of 22.5 μM. nih.gov Further kinetic analysis revealed its competitive nature, with a Kᵢ value of 17.4 μM. nih.gov
Structure-activity relationship (SAR) analyses indicate that introducing hydroxyl groups at the 3'-, 4'-, or 5'-positions on the A ring is more beneficial for XO inhibition than substitutions at the 2'- or 6'-positions. nih.gov The presence of a 3,4-dihydroxy pattern on the B ring is also considered important for activity. nih.gov While the specific IC₅₀ for 2',3,4,4',6'-Pentahydroxychalcone is not extensively documented in the reviewed literature, the data from related polyhydroxychalcones suggest its potential as a potent XO inhibitor.
| Compound | IC₅₀ (μM) | Inhibition Type | Reference |
|---|---|---|---|
| 3,5,2',4'-Tetrahydroxychalcone | 22.5 | Competitive | nih.gov |
| Compound 15b (a 3,4-dihydroxychalcone (B600350) derivative) | 0.121 | Competitive | nih.gov |
| Allopurinol (Positive Control) | 3.324 | Competitive | nih.gov |
Cyclooxygenase (COX) Isoform Modulation (e.g., COX-2)
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov Many anti-inflammatory drugs target these enzymes.
Chalcones have been identified as potential COX inhibitors, with some derivatives showing selectivity for the COX-2 isoform. nih.govnih.gov This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs). nih.gov For example, a study on 3,4-dihydroxychalcones found that derivatives with 2',5'-disubstitution (with hydroxy or alkoxy groups) exhibited optimal COX inhibition. nih.gov Research has also shown that certain 2'-hydroxychalcone (B22705) derivatives can suppress the induction of COX-2 protein, thereby inhibiting the production of prostaglandin (B15479496) E₂ (PGE₂), a key inflammatory mediator. researchgate.net The anti-inflammatory action of some chalcones is directly linked to the downregulation of COX-2 expression. researchgate.netnih.gov Molecular docking simulations have been used to study the interaction of chalcones with COX-1 and COX-2 enzymes, indicating that some chalcones have a higher affinity for the COX-1 enzyme. uece.brresearchgate.net The development of chalcone derivatives as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) is also an active area of research, aiming for broader anti-inflammatory efficacy. researchgate.net
Tyrosinase Inhibition by Hydroxychalcones
Tyrosinase is a key copper-containing enzyme in the process of melanin (B1238610) synthesis (melanogenesis). saudijournals.comresearchgate.net Its inhibition is a major strategy for treating hyperpigmentation and is of great interest in the cosmetics industry for developing skin-whitening agents. saudijournals.comnih.gov
Hydroxychalcones have been extensively studied as potent tyrosinase inhibitors. nih.govnih.gov The efficacy of these compounds is highly dependent on the location of the hydroxyl groups on both aromatic rings. nih.gov Research has shown a significant preference for a 4-substituted B ring for potent inhibition. nih.gov Interestingly, neither the total number of hydroxyl groups nor the presence of a catechol moiety on ring B necessarily correlates with increased inhibitory potency. nih.gov
A study on a series of hydroxychalcones found that 2,4,2′,4′,6′-pentahydroxychalcone was a significantly more potent tyrosinase inhibitor than 2,4,2′,4′-tetrahydroxychalcone, demonstrating a competitive inhibition mode with a Kᵢ value of 3.1 μM. nih.gov This highlights the importance of the specific hydroxylation pattern. The mechanism of inhibition can involve the chelation of copper ions in the enzyme's active site by the polyphenolic hydroxyl groups. researchgate.net
| Compound | Inhibition Type | Kᵢ (μM) | Note | Reference |
|---|---|---|---|---|
| 2,4,2′,4′,6′-Pentahydroxychalcone | Competitive | 3.1 | 5-fold stronger than the tetrahydroxy analogue | nih.gov |
| Isoliquiritigenin (2',4',4-Trihydroxychalcone) | Potent Inhibitor | - | Shortened lag period of monophenolase activity | nih.gov |
| Butein (2',4',3,4-Tetrahydroxychalcone) | Potent Inhibitor | - | Inhibited tyrosinase activity | nih.gov |
Histone Deacetylase (HDAC) Modulation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and generally suppressing gene transcription. gsartor.orgnih.gov Because of their role in gene expression, HDAC inhibitors have been investigated as potential therapeutic agents, particularly in the context of cancer. gsartor.orgnih.gov
While direct studies on 2',3,4,4',6'-Pentahydroxychalcone as an HDAC inhibitor are limited, research on other polyphenol metabolites suggests that this class of compounds has the potential for HDAC modulation. Short-chain fatty acids and various polyphenol metabolites formed in the colon, such as caffeic acid and p-coumaric acid, have been shown to be effective HDAC inhibitors in nuclear extracts from HT-29 cells. gsartor.org The mechanism of HDAC inhibition is a promising area for cancer chemoprevention, as it can induce differentiation or apoptosis in preneoplastic cells. gsartor.org Given that chalcones are precursors to flavonoids and belong to the polyphenol family, it is plausible that polyhydroxylated chalcones could interact with HDACs, but further specific research is required to confirm this activity.
Other Enzyme Target Interactions (e.g., Acetylcholinesterase, FAS)
Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key strategy in the management of Alzheimer's disease to increase cholinergic levels in the brain. mdpi.com Numerous studies have explored chalcone derivatives as AChE inhibitors. mdpi.comresearchgate.net The inhibitory activity is closely related to the substituents on the chalcone scaffold. nih.gov For example, a series of 2'-hydroxychalcone analogues were synthesized and evaluated, with one compound identified as a potent AChE inhibitor with an IC₅₀ of 3.3 µM. nih.govresearchgate.net Kinetic studies have shown that these compounds can act as mixed-type inhibitors, interacting with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme. nih.govresearchgate.net
Fatty Acid Synthase (FAS): FAS is a multi-enzyme protein that catalyzes the synthesis of fatty acids. patsnap.com Its expression is low in most normal tissues but is often reactivated and upregulated in cancer cells to support rapid proliferation. patsnap.com This makes FAS an attractive target for anticancer drug development. Natural polyphenols have been identified as FAS inhibitors. For example, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) was found to be a potent FAS inhibitor with an IC₅₀ value of 1.16 μM, acting through both reversible fast-binding and irreversible slow-binding inhibition. nih.gov While research on 2',3,4,4',6'-Pentahydroxychalcone is needed, the established activity of other complex polyphenols against FAS suggests a potential avenue for investigation.
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory activities of chalcones are among their most widely reported biological properties. nih.govnih.gov These effects are strongly linked to the presence and arrangement of hydroxyl groups on the aromatic rings.
Antioxidant Properties: Hydroxychalcones are potent radical scavengers. mdpi.com Their antioxidant capacity can be evaluated through various in vitro assays, such as the interaction with the stable free radical 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and the inhibition of lipid peroxidation. nih.gov The hydroxyl groups on the chalcone structure can donate a hydrogen atom to free radicals, thereby neutralizing them. It has been noted that some hydroxychalcones, such as butein, exhibit more potent radical-scavenging activity than reference antioxidants like vitamin C. mdpi.com For instance, 2,4,4′-trihydroxychalcone was found to be highly effective in inhibiting the oxidation of sunflower oil, with its efficacy attributed to the three hydroxyl groups available to interact with hydroperoxides. mdpi.com
Anti-inflammatory Properties: The anti-inflammatory effects of chalcones are mediated through multiple mechanisms. As discussed previously, the inhibition of COX enzymes and the subsequent reduction in prostaglandin production is a major pathway. nih.govresearchgate.net Beyond this, chalcones can inhibit the production of other pro-inflammatory mediators. Studies have shown that hydroxychalcone derivatives can significantly mitigate the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), inflammatory cytokines (like TNF-α, IL-1β, and IL-6), and inducible nitric oxide synthase (iNOS) proteins in macrophage cell lines. researchgate.netnih.gov These effects are often due to the inhibition of key signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov
Mechanisms of Antioxidant Action (e.g., Radical Scavenging)
Chalcones, including 2',3,4,4',6'-Pentahydroxychalcone, are recognized for their antioxidant properties, which are largely attributed to their chemical structure. The presence of hydroxyl (-OH) groups on the aromatic rings is a key feature that enhances their ability to scavenge free radicals. nih.gov These compounds can donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and preventing it from causing cellular damage to lipids, proteins, and DNA. nih.gov
The antioxidant capacity of chalcone derivatives is often evaluated using various in vitro assays. nih.gov Common methods include testing the interaction with the stable free radical 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and assessing the ability to inhibit lipid peroxidation. nih.govresearchgate.net For instance, the water-soluble 2',4',6'-trihydroxyphenolic chalcone has demonstrated potent antioxidant activity by showing 85.2% inhibition of conjugated diene formation in a β-carotene-linoleic acid assay. nih.gov Synthetic chalcones have also been shown to be reactive toward the DPPH radical and possess considerable reducing ability, further confirming their potential as antioxidant agents. researchgate.net
The effectiveness of these compounds as antioxidants is often compared to standards like Vitamin C or α-tocopherol, with some chalcones exhibiting even more potent radical-scavenging activity. nih.gov This activity is crucial in mitigating oxidative stress, a condition linked to the development of various chronic diseases. nih.govrasayanjournal.co.in
Table 1: Antioxidant Activity of Selected Chalcone Derivatives
| Compound/Assay | Finding |
|---|---|
| 2',4',6'-trihydroxyphenolic chalcone | Showed 85.2% inhibition of conjugated diene formation in the β-carotene-linoleic acid assay. nih.gov |
| Synthetic Chalcones | Demonstrated reactivity towards DPPH radical and considerable reducing ability. researchgate.net |
| Butein (2′,4′,3,4-tetrahydroxy-chalcone) | Exhibits more potent radical-scavenging activity than reference antioxidants like vitamin C or α-tocopherol. nih.gov |
Anti-inflammatory Pathways and Mediator Modulation
Chalcone derivatives exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation. Chalcones have been shown to suppress NF-κB activation induced by various inflammatory agents. nih.gov
In cellular models, these compounds inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. researchgate.netnih.gov For example, treatment with certain chalcones has been found to decrease the protein levels of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov
Furthermore, chalcones can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net Mechanistic studies have revealed that they can reduce the phosphorylation of MAPKs, which are involved in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net By inhibiting both the NF-κB and MAPK pathways, chalcones effectively reduce the expression and release of these key inflammatory mediators, highlighting their potential as anti-inflammatory agents. researchgate.net
Pharmacological Effects in Pre-clinical Animal Models
Antidepressant-like Activities in Animal Behavioral Assays
Several studies utilizing murine models have demonstrated the antidepressant-like potential of chalcone derivatives. The most common behavioral despair tests used to evaluate this activity are the forced swimming test (FST) and the tail suspension test (TST). nih.govresearchgate.net In these tests, a reduction in the duration of immobility is considered an indicator of antidepressant efficacy.
Research has shown that certain 2',4',6'-trihydroxychalcone derivatives significantly reduce immobility time in both the FST and TST in mice. researchgate.net For instance, 2-bromo-2',4',6'-trihydroxychalcone was identified as a particularly potent compound in these assays. researchgate.net Another chalcone derivative, referred to as chalcone-1203, also demonstrated a significant, dose-dependent reduction in immobility time in mice. nih.gov
The proposed mechanism for these antidepressant-like effects involves the modulation of monoamine neurotransmitters. Studies have found that effective chalcone compounds can increase the concentrations of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in key brain regions such as the hippocampus, hypothalamus, and cortex. nih.gov Furthermore, these compounds have been observed to reduce the ratio of the serotonin metabolite 5-HIAA to 5-HT, suggesting a decrease in serotonin metabolism. nih.gov
Table 2: Effects of Chalcone Derivatives in Animal Models of Depression
| Animal Model | Chalcone Derivative | Key Finding |
|---|---|---|
| Forced Swimming Test (FST) & Tail Suspension Test (TST) | 2-bromo-2',4',6'-trihydroxychalcone | Significantly reduced the duration of immobility times in mice. researchgate.net |
| Forced Swimming Test (FST) & Tail Suspension Test (TST) | Chalcone-1203 | Dose-dependently reduced immobility time; increased levels of 5-HT and NE in the brain. nih.gov |
Anti-gout Activity in Hyperuricemia Models
Chalcones have been investigated for their potential in treating hyperuricemia and gout, conditions characterized by high levels of uric acid in the blood. The primary target for anti-hyperuricemic drugs is the enzyme xanthine oxidase (XO), which plays a crucial role in the metabolic pathway that produces uric acid. nih.gov
In vitro studies have identified several chalcone derivatives as potent inhibitors of XO. nih.gov For example, a series of derivatives based on the natural 3,4-dihydroxychalcone showed significant XO inhibitory activity, with some compounds exhibiting much greater potency than allopurinol, a standard drug used for gout treatment. nih.gov Kinetic studies have revealed that these chalcones act as reversible and competitive inhibitors of the enzyme. nih.gov
The efficacy of these compounds has also been demonstrated in vivo using acute hyperuricemia animal models. nih.gov In one such study, a chalcone derivative was shown to effectively reduce serum uric acid levels in rats. nih.gov These findings suggest that chalcones with a specific arrangement of hydroxyl groups on their aromatic rings are promising candidates for the development of new anti-gout therapies. nih.gov
Investigations into Antiparasitic Potential (e.g., Leishmaniasis)
Chalcone derivatives have emerged as a promising class of compounds with significant antiparasitic activity, particularly against Leishmania parasites, the causative agents of leishmaniasis. nih.gov In vitro studies have shown that numerous chalcones are effective against both the promastigote and intracellular amastigote forms of the parasite. nih.govnih.gov
One of the identified molecular targets for antileishmanial chalcones is the cytosolic enzyme tryparedoxin peroxidase (cTXNPx). nih.gov This enzyme is crucial for the parasite's defense against oxidative stress. Chalcones have been shown to bind to this enzyme, inhibiting its ability to detoxify reactive oxygen species (ROS). nih.gov This leads to an accumulation of ROS within the parasite, causing cellular damage and ultimately leading to parasite death. nih.gov
The development of chalcone derivatives has led to compounds with high selectivity against Leishmania amastigotes and improved synthesis yields. nih.gov For example, the 3-nitro-2',4',6'-trimethoxychalcone (NAT22) analogue was found to have a high selectivity index. nih.gov In vivo studies in Leishmania amazonensis-infected mice have demonstrated the superior efficacy of chalcone formulations, with a single injection being more effective than multiple injections of the free compound. nih.gov
Research on Anticancer Potential and Cellular Mechanisms
Chalcones have demonstrated broad anticancer activity in numerous studies, acting through a variety of cellular mechanisms. nih.govnih.gov Their simple chemical scaffold allows for modifications that can target multiple cellular molecules involved in cancer progression. nih.gov
One of the primary mechanisms of action is the induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Chalcones can trigger apoptosis by inhibiting anti-apoptotic pathways and activating pro-apoptotic ones. For example, some derivatives have been shown to suppress signaling pathways like AKT/glycogen synthase kinase 3β (GSK3β)/β-catenin, which are often dysregulated in cancer. nih.gov
Chalcones also interfere with the cell cycle, causing arrest at different phases and preventing cancer cell proliferation. nih.gov Another key target is tubulin; certain chalcones can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and halting cell division. nih.govnih.gov Additionally, they have been found to inhibit angiogenesis (the formation of new blood vessels that supply tumors) and modulate the activity of transcription factors like NF-κB, which is involved in cancer-related inflammation. nih.govnih.gov Research has shown that hydroxyl and methoxy (B1213986) groups on the phenyl rings contribute significantly to the anticancer activity of these compounds. nih.gov
Structure Activity Relationship Sar Studies of 2 ,3,4,4 ,6 Pentahydroxychalcone Analogs
Influence of Hydroxyl Group Position and Number on Bioactivity
The hydroxylation pattern on the two aromatic rings (A and B) of the chalcone (B49325) backbone is a primary determinant of its biological effects. The quantity and location of these hydroxyl groups significantly modulate the molecule's interaction with biological systems, influencing everything from enzyme inhibition to antioxidant and anti-inflammatory power.
The ability of chalcone analogs to inhibit specific enzymes is highly dependent on their hydroxylation patterns. The hydroxyl groups act as hydrogen bond donors and acceptors, facilitating interactions within the active sites of enzymes.
Research into xanthine (B1682287) oxidase (XO) inhibition by a series of mono- and polyhydroxylated chalcones revealed that potent inhibitors generally require a minimum of three hydroxyl groups. nih.gov The presence of hydroxyl groups at the 3'- and 4'-positions on the A-ring was found to enhance a compound's inhibitory potency. nih.gov For instance, the most effective inhibitors in one study, compounds 15 and 18 , had IC₅₀ values of 1.3 µM and 1.2 µM, respectively. nih.gov
In the context of tyrosinase inhibition, hydroxyl groups at the 2- and 4-positions of ring A are considered important. researchgate.net Derivatives with a 4-hydroxyl group, in particular, have been found to be potent inhibitors due to their ability to chelate the binuclear copper ions within the enzyme's active site. researchgate.net
Studies on Angiotensin-Converting Enzyme (ACE) have shown that hydroxylation at the 4-position of the phenyl ring results in better inhibitory activity compared to hydroxylation at the 2-position. scialert.net This is illustrated by the greater activity of compound C3 over C2 in one such study. scialert.net The flexibility of the chalcone scaffold allows it to bind effectively to various molecular targets, including enzymes like acetylcholinesterase (AChE). mdpi.com
| Enzyme Target | Key Hydroxylation Patterns for Enhanced Inhibition | Reference |
| Xanthine Oxidase (XO) | A minimum of three hydroxyl groups; substitution at 3'- and 4'-positions is beneficial. | nih.gov |
| Tyrosinase | Hydroxyl groups at 2- and 4-positions of Ring A are important; 4-OH is particularly effective. | researchgate.net |
| Angiotensin-Converting Enzyme (ACE) | Hydroxylation at the 4-position is more effective than at the 2-position. | scialert.net |
| Acetylcholinesterase (AChE) | The flexible chalcone scaffold with various substitutions shows inhibitory potential. | mdpi.com |
The antioxidant capacity of chalcones is strongly correlated with the number and arrangement of their hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals. The presence of two adjacent hydroxyl groups on a phenyl ring, creating a catechol-like moiety, is particularly effective for radical scavenging. nih.gov Specifically, a 3,4-dihydroxy substitution pattern on ring B is considered one of the best combinations for high antioxidant activity. mdpi.com The number of free hydroxyl groups directly influences this potential, with more groups generally leading to better activity. mdpi.com A pentahydroxy-substituted chalcone has been identified as an efficient scavenger of hypochlorous acid (HOCl). nih.gov
For anti-inflammatory action, specific hydroxyl substitutions are critical. The 2'-hydroxy group on the A-ring plays an important role in developing anti-inflammatory effects. nih.gov Furthermore, studies on the inhibition of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) indicated that the presence of a hydroxyl group in the 4-position is crucial for the inhibitory activity of hydroxychalcone (B7798386) derivatives. mdpi.com
| Bioactivity | Key Hydroxylation Patterns for Enhanced Potency | Reference |
| Antioxidant | Neighboring hydroxyl groups (catechol moiety); 3,4-dihydroxy pattern on Ring B is optimal. | nih.govmdpi.com |
| Anti-inflammatory | A 2'-hydroxy group on Ring A; a 4-hydroxy group for ICAM-1/VCAM-1 inhibition. | mdpi.comnih.gov |
Effects of Methylation, Glycosylation, and Other Substitutions on Activity
Modifying the hydroxyl groups of chalcones through reactions like methylation (adding a methyl group) or glycosylation (adding a sugar moiety) significantly alters their physicochemical properties and, consequently, their biological activity.
Methylation, which converts a hydroxyl group to a methoxy (B1213986) group, often has a divergent effect. While free hydroxyl groups are generally essential for antioxidant and antimicrobial activities, methoxy groups tend to decrease this potency. mdpi.com Conversely, the presence of methoxy groups may positively influence antitumor activity. mdpi.com However, an increasing number of methoxy groups on ring B has been shown to reduce both antioxidant activity and cytotoxicity. science.gov
Glycosylation makes chalcones more water-soluble, stable, and bioavailable. nih.govmdpi.com The impact of glycosylation on bioactivity can vary. Some reports suggest that O-glycosylation may decrease anti-inflammatory, antioxidant, and antimicrobial effects. nih.gov However, it can also enhance other specific activities. For example, the introduction of a 4′-O-glucopyranosyl group to prenylated chalcones was found to lower their cytotoxicity while improving their tyrosinase inhibitory activity. researchgate.net
Conformational Factors and Planarity in Biological Interactions
The three-dimensional shape of chalcones, including the planarity of the molecule, is a critical factor in their biological interactions. nih.gov Chalcones exist as two main conformers, s-cis and s-trans, referring to the arrangement around the single bond between the carbonyl group and the α-carbon.
Computational Predictions in SAR Elucidation
Computational methods are increasingly used to predict and rationalize the structure-activity relationships of chalcone analogs, providing insights that guide synthetic efforts. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are valuable tools.
Molecular docking has been used to correlate in vitro enzyme inhibition data with binding interactions at the molecular level. For example, docking studies have been employed to understand how chalcones inhibit enzymes like xanthine oxidase and acetylcholinesterase. nih.govmdpi.com These studies can reveal key binding interactions and help explain why certain substitution patterns are more effective than others. mdpi.com
QSAR models have been developed to predict the bioactivity of novel chalcone hybrids based on specific molecular descriptors. nih.gov Furthermore, molecular orbital analysis can demonstrate how the positioning of hydroxyl groups influences the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), which affects the compound's reactivity. Molecular dynamics simulations can further confirm the stability of the binding between a chalcone and its target protein. nih.gov These computational approaches provide a powerful platform for designing and optimizing new chalcone-based therapeutic leads. nih.gov
Theoretical and Computational Chemistry Approaches
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a molecule's biological activity. researchgate.netunram.ac.id
Molecular docking studies are used to predict the binding mode and estimate the binding affinity of a ligand to a biological macromolecule, which is often expressed as a binding energy (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). researchgate.net For 2',3,4,4',6'-Pentahydroxychalcone, also known as Eriodictyol (B191197) chalcone (B49325), computational and experimental studies have identified it as an inhibitor of several enzymes.
One notable target is the β-hydroxyacyl-acyl carrier protein dehydratase (FabZ), an essential enzyme in the fatty acid biosynthesis (FAS-II) pathway of parasites like Plasmodium falciparum, the causative agent of malaria. ucl.ac.uk Eriodictyol chalcone was identified as a promising inhibitor of the FabZ enzyme, demonstrating significant potential. ucl.ac.uk In a screening of natural chalcones, it exhibited an IC₅₀ value of 4.5 µM against FabZ. ucl.ac.uk
Additionally, chalcones have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. medchemexpress.com While detailed docking results for 2',3,4,4',6'-Pentahydroxychalcone were not the primary focus of all available studies, it was included in screenings against HDACs, indicating its relevance and potential as an inhibitor within this class of enzymes. medchemexpress.com The binding of various chalcones to viral proteins, such as those from SARS-CoV-2, has also been explored through extensive virtual screening, highlighting the broad applicability of these computational methods. tdmujournal.vnnih.gov
| Compound | Target Macromolecule | Predicted/Measured Affinity |
|---|---|---|
| 2',3,4,4',6'-Pentahydroxychalcone (Eriodictyol chalcone) | FabZ (P. falciparum) | IC₅₀ = 4.5 µM |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. irjweb.comeco-vector.com These methods provide a fundamental understanding of molecular stability, reactivity, and other key chemical descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net
While specific DFT calculations for 2',3,4,4',6'-Pentahydroxychalcone are not extensively detailed in the surveyed literature, studies on structurally related polyhydroxychalcones like Butein (2',3,4,4'-Tetrahydroxychalcone) provide valuable insights. DFT calculations on these compounds help elucidate their electronic properties and reactivity. irjweb.com For instance, the HOMO-LUMO gap can be correlated with the antioxidant activity of chalcones. Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity index, are used to analyze and predict the chemical behavior of these molecules. irjweb.comnih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability (electron affinity). |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
The biological and chemical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. wikipedia.org This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. wikipedia.orgredalyc.org
Studies on various chalcone derivatives have shown that solvent polarity can alter their electronic parameters. redalyc.orgnih.gov For example, a molecule's dipole moment often increases as the polarity of the solvent increases. redalyc.org These changes in electronic structure can, in turn, affect the molecule's absorption spectra (solvatochromism) and its interaction with biological targets. nih.gov The Integral Equation Formalism variant of PCM (IEF-PCM) is a commonly used method to study these effects. nih.govgrafiati.com While these general principles are well-established for the chalcone class, specific studies quantifying the impact of solvation on the molecular parameters of 2',3,4,4',6'-Pentahydroxychalcone are not available in the reviewed literature.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational strategies in modern drug discovery. mdpi.comtandfonline.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.
Research into the antimalarial activity of chalcones has led to the development of 3D pharmacophore models. nih.govlongdom.org One such model, developed from efficacy data of an in-house chalcone project, identified key features for antimalarial activity: an aromatic site, an aliphatic hydrophobic site, and a hydrogen bond donor site, all arranged in a specific 3D orientation. nih.gov Such models are instrumental for virtual screening, a process where large digital libraries of compounds are computationally searched to identify molecules that fit the pharmacophore model and are therefore likely to be active. tdmujournal.vntandfonline.commdpi.com This approach is more efficient and cost-effective than traditional high-throughput screening. mdpi.com
Chalcones, including 2',3,4,4',6'-Pentahydroxychalcone, serve as important templates in these virtual screening campaigns to discover novel inhibitors for a wide range of therapeutic targets, including those for leishmaniasis, cancer, and viral diseases. mdpi.commdpi.compensoft.net
Research Gaps and Future Perspectives in 2 ,3,4,4 ,6 Pentahydroxychalcone Research
Deeper Elucidation of Molecular Mechanisms of Action
A significant gap in the current understanding of 2',3,4,4',6'-Pentahydroxychalcone lies in the detailed elucidation of its molecular mechanisms of action. While chalcones, in general, are known to exert effects like antioxidant, anti-inflammatory, and anticancer activities, the specific pathways modulated by this particular pentahydroxy analog are not well-defined. nih.govnih.gov
Future research should focus on:
Target Identification: Identifying the specific cellular proteins, enzymes, and receptors with which 2',3,4,4',6'-Pentahydroxychalcone interacts. Molecular docking simulations, which have been used to predict interactions of other chalcones with targets like cyclooxygenase (COX-1, COX-2) and TRPA1 channels, could be a valuable starting point. uece.brresearchgate.net
Signaling Pathway Analysis: Investigating the impact of the compound on key intracellular signaling pathways. Studies on other chalcones have implicated pathways such as NF-κB in inflammation and Bax/caspase pathways in apoptosis; however, these need to be specifically validated for 2',3,4,4',6'-Pentahydroxychalcone. nih.gov
Structure-Activity Relationship (SAR) Studies: The five hydroxyl groups on the chalcone (B49325) backbone are expected to play a critical role in its biological activity through hydrogen bonding and redox potential. nih.gov Detailed SAR studies are needed to understand how each hydroxyl group contributes to the molecule's interaction with its biological targets.
Exploration of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of flavonoids, including chalcones, is a complex process involving a grid of enzymatic reactions rather than a simple linear pathway. nih.gov The foundational step is catalyzed by chalcone synthase (CHS), but the specific enzymes responsible for the precise pentahydroxylation pattern of 2',3,4,4',6'-Pentahydroxychalcone are largely unknown. nih.gov
Future research avenues include:
Identification of Hydroxylases: The flavonoid pathway utilizes various hydroxylating enzymes, primarily cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases, to introduce hydroxyl groups onto the A and B rings. nih.gov Identifying the specific enzymes that catalyze the hydroxylation at the 3, 4, 2', 4', and 6' positions is a critical research gap.
Genetic and Proteomic Approaches: Utilizing transcriptomic and proteomic analyses in plants known to produce polyhydroxylated chalcones could help identify candidate genes and enzymes involved in the specific biosynthetic pathway of 2',3,4,4',6'-Pentahydroxychalcone.
Enzymatic Synthesis: Once identified, these novel enzymes could be harnessed for the biotechnological production of 2',3,4,4',6'-Pentahydroxychalcone and its analogs, offering a greener alternative to chemical synthesis.
Development of Advanced Synthetic Methodologies for Derivatives
While the Claisen-Schmidt condensation remains the most common method for synthesizing the chalcone scaffold, there is a need to develop more advanced and efficient methodologies, particularly for creating a diverse library of 2',3,4,4',6'-Pentahydroxychalcone derivatives for comprehensive biological screening. nih.gov
Future efforts should be directed towards:
Green Chemistry Approaches: Expanding the use of environmentally friendly techniques such as microwave-assisted and ultrasound-assisted synthesis, which have been shown to reduce reaction times and improve yields for other chalcones. frontiersin.org
Novel Coupling Reactions: Exploring modern synthetic strategies like Suzuki and Sonogashira coupling reactions could provide alternative routes to the chalcone backbone and allow for the introduction of diverse substituents. ekb.eg
Flow Chemistry: Implementing continuous flow reactor technology could enable safer, more scalable, and highly controlled synthesis of derivatives, which is crucial for advancing from laboratory-scale research to pre-clinical development. frontiersin.org
| Methodology | Description | Potential Advantage for Derivative Synthesis |
|---|---|---|
| Claisen-Schmidt Condensation | Base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.gov | Well-established, versatile for various substitutions. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. ekb.eg | Allows for the formation of the core structure under different conditions. |
| Wittig Olefination | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. ekb.eg | Provides an alternative route to the α,β-unsaturated system. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. frontiersin.org | Reduced reaction times, improved yields, and cleaner reactions. |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Uses high-frequency sound waves to initiate and enhance chemical reactions. | Improved efficiency and mild reaction conditions. |
Comprehensive Comparative Studies with Other Chalcone Analogs
The biological activity of chalcones is highly dependent on the substitution pattern on their aromatic rings. nih.gov A significant research gap is the lack of comprehensive studies directly comparing the efficacy and mechanisms of 2',3,4,4',6'-Pentahydroxychalcone with other closely related analogs. It is known, for example, that a 3,4-dihydroxy pattern on ring B often correlates with high antioxidant activity. nih.gov
Future research should involve:
Head-to-Head Biological Assays: Performing systematic in vitro and in vivo comparisons against other chalcones with varying numbers and positions of hydroxyl groups (e.g., Butein (2',3,4,4'-tetrahydroxychalcone) or 2',4,4',6'-tetrahydroxychalcone). nih.govzfin.org
Computational Modeling: Employing computational methods to compare the molecular properties, such as electronic distribution, steric effects, and binding affinities, of 2',3,4,4',6'-Pentahydroxychalcone with its analogs to build predictive SAR models.
Investigating Methoxy (B1213986) Derivatives: Comparing the activity of the pentahydroxychalcone with its partially or fully methoxylated derivatives to determine the relative importance of free hydroxyl groups versus methoxy groups for specific biological effects, such as antitumor versus antioxidant activity.
| Compound Name | Hydroxylation Pattern | Known Biological Activities |
|---|---|---|
| 2',3,4,4',6'-Pentahydroxychalcone | 2', 3, 4, 4', 6' | Largely Underexplored |
| Butein | 2', 4', 3, 4 | Antioxidant, Anti-inflammatory, LOX Inhibitor nih.gov |
| Isoliquiritigenin | 2', 4', 4 | Anticancer, Anti-inflammatory, Cosmetic applications nih.gov |
| Xanthohumol | Prenylated and hydroxylated | Anticancer, Antidiabetic, α-glucosidase inhibitor nih.gov |
| 2',4,4',6'-Tetrahydroxychalcone | 2', 4, 4', 6' | Member of the chalcone class with potential biological activities. zfin.org |
Emerging Therapeutic Applications and Pre-clinical Development Avenues
The broad bioactivity of the chalcone family suggests that 2',3,4,4',6'-Pentahydroxychalcone could have therapeutic potential across multiple disease areas. nih.gov However, dedicated pre-clinical studies on this specific molecule are lacking. The development of this compound for therapeutic use is a major future perspective.
Promising avenues for pre-clinical investigation include:
Oncology: Given that numerous synthetic chalcone analogs have shown potent anti-tumor effects by inducing ROS accumulation and apoptosis, 2',3,4,4',6'-Pentahydroxychalcone should be rigorously evaluated in various cancer cell lines and xenograft models. nih.gov
Neurodegenerative Diseases: Chalcones have been investigated as multifunctional agents for Alzheimer's disease due to their antioxidant, anti-neuroinflammatory, and anti-amyloid aggregation properties. bohrium.com The high degree of hydroxylation in 2',3,4,4',6'-Pentahydroxychalcone makes it an attractive candidate for neuroprotection.
Metabolic Disorders: Certain chalcones act as inhibitors of enzymes like α-glucosidase, suggesting a potential role in managing type 2 diabetes. nih.gov This enzymatic inhibition should be specifically tested for 2',3,4,4',6'-Pentahydroxychalcone.
Inflammatory Conditions: The anti-inflammatory properties of chalcones are well-documented. nih.gov Future studies should explore the potential of 2',3,4,4',6'-Pentahydroxychalcone in models of chronic inflammatory diseases.
| Therapeutic Area | Rationale based on Chalcone Class | Future Research Focus |
|---|---|---|
| Oncology | Induction of apoptosis, cell cycle arrest, anti-proliferative effects. nih.govnih.gov | In vitro cytotoxicity screening, in vivo tumor regression studies. |
| Neurodegenerative Disorders | Antioxidant, anti-inflammatory, and anti-protein aggregation properties. bohrium.com | Evaluation in models of Alzheimer's and Parkinson's disease. |
| Metabolic Diseases | Inhibition of enzymes like α-glucosidase and α-amylase. nih.gov | Enzyme inhibition assays, in vivo models of diabetes. |
| Inflammatory Diseases | Inhibition of inflammatory mediators and pathways (e.g., COX, NF-κB). nih.gov | In vivo models of arthritis, inflammatory bowel disease. |
| Infectious Diseases | Reported antibacterial, antifungal, and antiparasitic activities of various chalcones. nih.gov | Screening against a panel of pathogenic microbes. |
Q & A
Q. What are the key structural features and analytical methods for identifying 2',3,4,4',6'-Pentahydroxychalcone?
The compound (IUPAC name: (2E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one) contains two phenolic rings with hydroxyl groups at positions 2',3,4,4',6', forming a chalcone backbone (α,β-unsaturated ketone system). Key identification methods include:
Q. What are the primary pharmacological mechanisms reported for this compound?
- Anti-gout activity : Dose-dependent inhibition of xanthine oxidase (XO), reducing uric acid production (IC₅₀ ~5 µM) .
- Anti-inflammatory effects : Suppression of NF-κβ activation and hyperalgesia via MSU crystal-induced inflammation models .
- Gastroprotection : Significant reduction of HCl/ethanol-induced ulcers in rats at 10 mg/kg (oral) .
Advanced Research Questions
Q. How does 2',3,4,4',6'-Pentahydroxychalcone participate in flavonoid biosynthesis pathways?
In plants, it acts as a precursor in aurone biosynthesis:
- Enzymatic conversion : Aureusidin synthase catalyzes its oxidation to aurones (e.g., aureusidin or bracteatin) via phenolic coupling and Michael addition .
- Competing pathways : Competing with naringenin chalcone for enzymatic substrates, leading to diverse flavonoid derivatives .
Methodological insight : Use in vitro enzyme assays with labeled precursors (e.g., ¹³C-glucose) and LC-MS to track metabolic flux .
Q. How do glycosylation modifications (e.g., 4′-O-β-D-glucoside) alter its bioactivity?
Glycosylation at the 4′-OH group increases solubility but may reduce membrane permeability:
- Pharmacokinetic impact : Glucoside derivatives (C21H22O11, m/z 450.39) show altered absorption and metabolism compared to the aglycone .
- Enzymatic stability : Glucosidases in the gut or plant tissues hydrolyze the glycoside, releasing the active aglycone .
Methodological insight : Compare bioavailability using in situ intestinal perfusion models and LC-MS/MS quantification .
Q. How can researchers resolve contradictions in solubility data and its oral bioavailability?
Q. What experimental approaches are recommended to study its interaction with xanthine oxidase (XO)?
- Enzyme kinetics : Measure IC₅₀ values using spectrophotometric assays (uric acid formation at 295 nm) .
- Molecular docking : Model binding interactions with XO’s active site (e.g., hydrogen bonding with Mo-pterin center) .
- Mutagenesis studies : Validate key residues (e.g., Glu802 in XO) via site-directed mutagenesis .
Q. How does its anti-inflammatory activity compare to structurally related chalcones (e.g., butein or methoxy derivatives)?
- Structure-activity relationship (SAR) :
- The pentahydroxy configuration enhances NF-κβ inhibition vs. methoxy derivatives (e.g., 2',3,4,4',6'-pentamethoxychalcone) .
- Butein (4-hydroxyl group) shows similar gastroprotective activity but lower solubility .
Methodological insight : Perform comparative transcriptomics (e.g., NF-κβ pathway genes) in macrophage models .
Q. What are the challenges in validating computational predictions of its physicochemical properties?
Q. How is 2',3,4,4',6'-Pentahydroxychalcone utilized in the biosynthesis of dihydrochalcones (e.g., aspalathin)?
- Reduction reactions : Hydrogenation of the α,β-unsaturated ketone yields dihydrochalcones (e.g., aspalathin, a C-glucoside derivative) .
- Enzymatic pathways : NADPH-dependent reductases catalyze this step in Aspalathus linearis .
Methodological insight : Use deuterium-labeled NADPH to trace hydride transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
